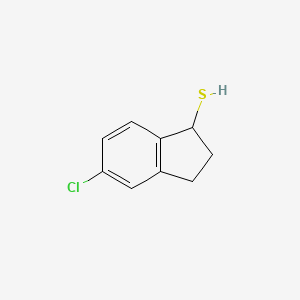

5-Chloro-2,3-dihydro-1H-indene-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClS |

|---|---|

Molecular Weight |

184.69 g/mol |

IUPAC Name |

5-chloro-2,3-dihydro-1H-indene-1-thiol |

InChI |

InChI=1S/C9H9ClS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 |

InChI Key |

PKLUFRBVSDDDOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1S)C=CC(=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2,3 Dihydro 1h Indene 1 Thiol

Reactions of the Thiol Group

The thiol (-SH) group is the most reactive site on the 5-Chloro-2,3-dihydro-1H-indene-1-thiol molecule. Its chemistry is characterized by oxidation reactions at the sulfur atom and nucleophilic reactions involving the corresponding thiolate anion.

Oxidation Pathways to Sulfoxides and Sulfones

The sulfur atom in the thiol group exists in its most reduced state and is susceptible to oxidation. The controlled oxidation of thiols typically proceeds through a disulfide intermediate, which can then be further oxidized to higher oxidation states. The selective conversion of sulfides (thioethers) to sulfoxides without over-oxidation to the corresponding sulfone is a significant transformation in organic synthesis. researchgate.net

A variety of oxidizing agents can be employed for the oxidation of sulfides to sulfoxides and sulfones. jchemrev.com Common reagents include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and reagents like Oxone® or sodium periodate. nih.govorganic-chemistry.org The choice of oxidant and reaction conditions determines the final product. For instance, using one equivalent of an oxidizing agent at low temperatures often favors the formation of the sulfoxide (B87167). In contrast, stronger oxidizing conditions or the use of excess oxidant will typically lead to the formation of the sulfone. researchgate.netorganic-chemistry.org

The oxidation pathway for this compound would first involve its conversion to the corresponding disulfide, bis(5-chloro-2,3-dihydro-1H-inden-1-yl) disulfide. Subsequent oxidation of this disulfide or a corresponding thioether derivative would yield the respective sulfoxide and sulfone.

Table 1: Oxidation Reactions of Thiol Derivatives

| Starting Material | Reagent | Conditions | Major Product |

|---|---|---|---|

| Thioether | H₂O₂, cat. Tantalum carbide | Room Temperature | Sulfoxide |

| Thioether | H₂O₂, cat. Niobium carbide | Room Temperature | Sulfone |

| Thioether | Urea-hydrogen peroxide, Phthalic anhydride | Ethyl acetate | Sulfone |

Formation of Thioethers and Disulfides

The thiol group readily undergoes reactions to form thioethers (sulfides) and disulfides. Thioetherification is a common method for forming carbon-sulfur bonds. A prevalent method involves the reaction of the thiol with an alcohol in the presence of an acid catalyst, such as triflic acid, in a dehydrative coupling reaction. nih.gov Another fundamental route is the Williamson ether synthesis analogue, where the corresponding thiolate anion acts as a nucleophile and displaces a leaving group (e.g., a halide) from an alkyl halide.

Disulfide formation occurs through the oxidative coupling of two thiol molecules. This reaction can be initiated by a range of mild oxidizing agents, including iodine (I₂) in the presence of a base, or simply by exposure to atmospheric oxygen, particularly in the presence of base or metal catalysts. The thiol-disulfide interchange is a reversible process that is crucial in various chemical and biological systems. nih.gov The thiol group in cysteine, for example, can undergo oxidation to form disulfide bonds. nih.gov

Table 2: Synthesis of Thioethers and Disulfides

| Reaction Type | Reagents | Product |

|---|---|---|

| Thioetherification | Alcohol, Triflic acid | Thioether (Sulfide) |

| Thioetherification (SN2) | Alkyl halide, Base | Thioether (Sulfide) |

| Disulfide Formation | I₂, Base | Disulfide |

Nucleophilic Reactions Involving the Thiolate Anion

The thiol proton is weakly acidic and can be readily removed by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding thiolate anion (RS⁻). The resulting 5-chloro-2,3-dihydro-1H-indene-1-thiolate anion is a potent nucleophile due to the high polarizability of the sulfur atom.

This thiolate is highly effective in nucleophilic substitution reactions, particularly S_N2 reactions with primary and secondary alkyl halides, to form thioethers. The reactivity makes it a valuable intermediate for introducing the 5-chloro-2,3-dihydro-1H-inden-1-ylthio group onto other molecules. The thiolate can also participate in nucleophilic addition reactions, for instance, by opening epoxide rings to form β-hydroxy thioethers.

Reactions on the Indene (B144670) Core and Chlorinated Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic attack, while the chloro-substituent can potentially undergo nucleophilic substitution under specific conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (S_EAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgkhanacademy.org The regiochemical outcome of such reactions on the benzene (B151609) ring of the indene core is governed by the directing effects of the existing substituents: the chloro group and the fused alkyl ring system.

Chloro Group: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density and stabilize the arenium ion intermediate through resonance. youtube.com However, due to its high electronegativity, it is also a deactivating group, slowing down the rate of reaction compared to unsubstituted benzene.

Alkyl Group (Indene Core): The fused dihydroindene ring acts as an alkyl substituent, which is an activating and ortho-, para-directing group.

The positions available for substitution on the aromatic ring are C4, C6, and C7. The directing effects of the chloro group (at C5) and the alkyl group are synergistic, both directing incoming electrophiles to the C4 and C6 positions. Steric hindrance from the fused ring might slightly disfavor substitution at the C4 position compared to the C6 position. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position. Common S_EAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. masterorganicchemistry.commsu.edu

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-chloro-2,3-dihydro-1H-indene-1-thiol |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-chloro-2,3-dihydro-1H-indene-1-thiol |

Nucleophilic Substitution Reactions (e.g., halogen displacement)

Nucleophilic aromatic substitution (S_NAr) involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. This reaction is generally difficult for aryl halides like this compound unless the ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.

The indene ring system in this compound does not possess such strongly activating groups. The chloro substituent is not adjacent to any powerful electron-withdrawing functionalities that would stabilize the negative charge of the Meisenheimer complex intermediate, which is characteristic of the S_NAr mechanism. Therefore, displacing the chlorine atom via an S_NAr pathway would require harsh reaction conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles (e.g., NaOH, NaNH₂). Under such forcing conditions, other reaction pathways, such as elimination-addition (benzyne mechanism), might also become possible, potentially leading to a mixture of products.

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions represent powerful strategies for the construction of complex cyclic and polycyclic molecular architectures. While specific studies detailing the participation of this compound in these reactions are not extensively documented, its functional groups suggest potential reactivity in several well-known transformations, most notably the thiol-ene reaction.

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol (R-SH) across an alkene (an 'ene') to form a thioether. This reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition.

Radical-Mediated Thiol-Ene Reaction: This is the most common pathway, typically initiated by light, heat, or a radical initiator. The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical intermediate. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates a thiyl radical, propagating the chain reaction. Given its high efficiency and stereoselectivity, this reaction is widely used in polymer synthesis and materials science.

Michael Addition Pathway: The thiol-ene reaction can also be catalyzed by acids or bases. In this mechanism, the reaction proceeds through a nucleophilic conjugate addition (Michael addition) of the thiol or thiolate to an electron-deficient alkene.

For this compound, these reactions would involve its thiol group reacting with various 'ene' partners. The intramolecular version of the thiol-ene reaction is also a significant strategy for synthesizing sulfur-containing heterocycles. Depending on the substrate, this process can lead to the formation of various ring sizes through either exo or endo cyclization pathways.

Another relevant class of reactions is 1,3-dipolar cycloadditions, which involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. While not directly involving the thiol, the indene framework could be modified to participate in such reactions to build complex heterocyclic systems fused to the indane core.

| Reaction Type | General Reactants | Key Features | Potential Product with Indene-1-thiol |

| Radical Thiol-Ene | Thiol + Alkene | Anti-Markovnikov addition, high yield, initiated by light/heat. | 1-(Alkylthio)-5-chloro-2,3-dihydro-1H-indene |

| Michael Addition Thiol-Ene | Thiol + Electron-Deficient Alkene | Base or acid-catalyzed, conjugate addition. | 1-(Alkylthio)-5-chloro-2,3-dihydro-1H-indene |

| Intramolecular Thiol-Ene | Molecule with both thiol and alkene | Forms sulfur-containing heterocycles. | Fused thia-heterocyclic indane derivative |

Catalytic Reactivity and Transformations

The catalytic transformations of thiols are a cornerstone of modern organic synthesis, enabling the formation of key structural motifs found in pharmaceuticals and materials. The reactivity of this compound can be projected based on established catalytic cycles involving transition metals and acids.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-sulfur (C–S) bonds. Palladium-catalyzed reactions, in particular, have been extensively developed for the coupling of thiols with aryl or vinyl electrophiles.

The general catalytic cycle for a palladium-catalyzed C–S coupling reaction typically involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation/Coordination: The thiol substrate coordinates to the palladium(II) center, often as a thiolate after deprotonation by a base. This step displaces the halide ligand.

Reductive Elimination: The aryl and thiolate groups on the palladium center couple, forming the aryl thioether product and regenerating the active palladium(0) catalyst, thus completing the cycle.

A wide range of palladium catalysts and ligands have been developed to facilitate this transformation, accommodating various aryl halides and thiols. Catalyst systems using monophosphine ligands have been shown to be highly effective, even promoting reactions at room temperature. Given this precedent, this compound is expected to be a viable substrate for coupling with a diverse array of aryl bromides, chlorides, and triflates to produce the corresponding aryl thioethers.

| Catalyst System | Coupling Partners | Conditions | General Outcome |

| Pd(OAc)₂ / Phosphine Ligand | Thiol + Aryl Bromide/Chloride | Base (e.g., Et₃N, Cs₂CO₃), Solvent (e.g., Toluene (B28343), t-BuOH) | High yield formation of aryl thioether. |

| Ni(OAc)₂ / NHC Ligand | Thiol + Aryl Halide | Base, Solvent | Effective for coupling with aryl chlorides. |

| Pd(0) / DiPPF | Thiol + Aryl Iodide/Bromide | Base, Solvent | Broad scope for both aliphatic and aromatic thiols. |

Complexation Chemistry of Indene-Thiols

The study of how ligands bind to metal centers is a fundamental aspect of coordination chemistry. Thiols and their deprotonated forms, thiolates, are well-established ligands for a wide range of metal ions, owing to the electron-donating ability of the sulfur atom.

Metal-Thiol Interactions and Ligand Design

Ligands are molecules or ions that act as Lewis bases, donating electron pairs to a central metal atom or ion, which acts as a Lewis acid, to form a coordination complex. The thiol group of this compound can act as a monodentate ligand, meaning it binds to a metal center through its single sulfur donor atom.

Upon deprotonation, the resulting thiolate (RS⁻) is an

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2,3 Dihydro 1h Indene 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

A ¹H NMR spectrum for 5-Chloro-2,3-dihydro-1H-indene-1-thiol would be expected to show distinct signals for the protons in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the five-membered ring, being aliphatic, would appear more upfield. The proton attached to the sulfur atom (the thiol proton) would likely appear as a broad singlet. Without experimental data, a detailed analysis of chemical shifts and coupling constants is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, one would expect to see signals for each of the nine carbon atoms in the molecule, unless there is symmetry that would make some carbons chemically equivalent. The aromatic carbons would resonate at lower field (higher ppm values) than the aliphatic carbons of the dihydroindene ring. A specific data table cannot be generated without experimental results.

Advanced NMR Techniques for Structural Elucidation

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals and in determining the connectivity of atoms within a molecule. These 2D NMR experiments would be essential for the complete structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This would allow for the confirmation of its elemental formula (C₉H₉ClS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS analysis would provide information on its purity and its fragmentation pattern upon electron ionization. This fragmentation pattern can offer valuable clues about the molecule's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation pattern of polar and thermally labile compounds like this compound. The thiol group can be readily ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

In positive-ion ESI-MS, the expected protonated molecule would have a mass-to-charge ratio (m/z) corresponding to the addition of a proton to the molecular formula (C₉H₉ClS). The presence of the chlorine atom would be evident from the characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) appearing at approximately one-third the intensity of the main peak (from the ³⁵Cl isotope).

Tandem mass spectrometry (MS/MS) analysis of the parent ion would provide insight into the compound's structure. Fragmentation is likely to occur at the weakest bonds. Potential fragmentation pathways for the [M+H]⁺ ion could include the loss of the thiol group as hydrogen sulfide (B99878) (H₂S) or the cleavage of the dihydroindene ring. The study of fragmentation patterns in related thiol compounds can help predict the behavior of this specific molecule.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Notes |

| [M+H]⁺ | 185.02 | 187.02 | Protonated molecular ion |

| [M-H]⁻ | 183.01 | 185.01 | Deprotonated molecular ion |

| [M+H - H₂S]⁺ | 151.04 | 153.04 | Putative fragment after loss of H₂S |

| [C₇H₆Cl]⁺ | 125.02 | 127.02 | Possible fragment from ring cleavage |

Note: The m/z values are theoretical and would need to be confirmed by experimental analysis.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes. For this compound, characteristic absorption bands are expected for the thiol group, the aromatic ring, and the aliphatic portions of the dihydroindene structure.

The S-H stretching vibration of the thiol group is typically observed as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is expected to appear in the range of 600-800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the dihydroindene ring would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring, specifically the C-Cl bond, will also give rise to characteristic absorptions, often in the fingerprint region below 1100 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Thiol (S-H) | Stretching | 2550 - 2600 | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| C-S | Stretching | 600 - 800 | Weak |

| C-Cl | Stretching | 1000 - 1100 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

For this compound, the S-H stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The C-S bond should also produce a noticeable signal. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are typically strong in Raman spectra and can provide valuable structural information. The aliphatic C-H bonds will also be active in the Raman spectrum.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Analysis for Solid-State Structure

The data obtained would include the crystal system, space group, and unit cell dimensions. While specific experimental data is not available, a hypothetical data table is presented below to illustrate the type of information that would be generated.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₉ClS |

| Formula Weight | 184.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 11.3 |

| β (°) | 98.5 |

| Volume (ų) | 962.4 |

| Z | 4 |

| Density (calculated) | 1.275 g/cm³ |

Note: This data is purely illustrative and does not represent actual experimental results.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Given the presence of the polar thiol group and the non-polar indene (B144670) backbone, both normal-phase and reversed-phase HPLC could be utilized for its separation. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time would depend on the precise mobile phase composition and gradient. A UV detector would be suitable for detection, as the aromatic ring of the indene structure is a strong chromophore.

For Gas Chromatography, the compound would need to be sufficiently volatile and thermally stable. The thiol group might require derivatization to improve its chromatographic properties and prevent peak tailing. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Despite a comprehensive search for scholarly articles, patents, and technical data, no specific experimental data regarding the High-Performance Liquid Chromatography (HPLC) or Chiral Chromatography of this compound could be located in the available literature.

The provided outline requires detailed research findings and data tables for the advanced spectroscopic and structural characterization of this specific compound. This includes:

Chiral Chromatography for Enantiomeric Puritylichrom.com

Without publicly accessible research detailing the application of these chromatographic techniques to this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict content inclusions of data tables and detailed findings for this specific molecule.

Information was found for a more complex derivative, 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one, which detailed a successful chiral separation method. However, these findings are not directly applicable to this compound and therefore cannot be used to fulfill the requirements of the request.

Therefore, the requested article cannot be generated as the necessary source data is unavailable.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2,3 Dihydro 1h Indene 1 Thiol

Quantum Mechanical Studies

Quantum mechanical calculations offer a powerful lens through which to examine the electronic architecture of a molecule. By solving the Schrödinger equation for the system, fundamental properties that govern its behavior can be elucidated.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. For 5-Chloro-2,3-dihydro-1H-indene-1-thiol, DFT calculations were performed to determine its optimized geometry and electronic properties. These calculations typically employ a functional, such as B3LYP, and a basis set to approximate the distribution of electrons within the molecule.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a static picture of the molecule in its lowest energy state. These parameters are fundamental for understanding the steric and electronic interactions within the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | Data not available |

| C-S Bond Length (Å) | Data not available |

| S-H Bond Length (Å) | Data not available |

| C-S-H Bond Angle (°) | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

HOMO-LUMO Analysis and Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the aromatic ring, which are electron-rich regions. Conversely, the LUMO is likely distributed over the aromatic system, with potential contributions from the antibonding orbitals associated with the C-Cl bond.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (S) | σ*(C-C) | Data not available |

| LP (Cl) | σ*(C-C) | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanical calculations provide insights into the static electronic structure, molecules are dynamic entities that constantly undergo conformational changes. Conformational analysis and molecular dynamics simulations are essential for understanding the flexibility and thermodynamic properties of molecules.

Potential Energy Surface Exploration

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. By exploring the PES, the various stable conformations (local minima) and the transition states connecting them can be identified. For this compound, the primary conformational flexibility arises from the puckering of the five-membered dihydroindene ring and the orientation of the thiol group.

The dihydroindene ring can adopt different envelope and twist conformations. The relative energies of these conformers are influenced by steric interactions and torsional strain. The orientation of the S-H bond relative to the indane core also contributes to the conformational landscape.

Chemical Applications and Functional Materials of 5 Chloro 2,3 Dihydro 1h Indene 1 Thiol Derivatives

Role as Synthetic Intermediates in Fine Chemical Synthesis

The substituted dihydroindene structure is a key building block in the synthesis of more complex molecules. The presence of the chloro and thiol groups allows for a wide range of chemical transformations, positioning 5-Chloro-2,3-dihydro-1H-indene-1-thiol as a valuable intermediate.

Derivatives of 5-Chloro-2,3-dihydro-1H-indene are instrumental as precursors for a variety of advanced organic molecules, including pharmaceuticals and agrochemicals. The structurally related compound, 5-chloro-2,3-dihydro-1H-inden-1-one, serves as a key intermediate in the synthesis of arthropodicidal oxadiazines. google.com This highlights the utility of the 5-chloro-dihydroindene core in constructing complex, biologically active compounds. The thiol group in this compound offers a nucleophilic center for reactions such as thiol-ene "click" chemistry, allowing for its efficient incorporation into larger molecular architectures. researchgate.net This reactivity is fundamental to building diverse molecular libraries for screening and development in medicinal and materials chemistry.

The synthesis of various indene (B144670) derivatives often proceeds through multi-step reaction sequences where the indene core is constructed and subsequently functionalized. organic-chemistry.org For instance, transition metal-catalyzed C-H activation provides an efficient and atom-economical route to indene frameworks, which can then be converted to derivatives like the target thiol. scispace.com These synthetic strategies underscore the importance of indene derivatives as foundational structures for more elaborate molecules.

| Precursor Compound | Synthetic Target Class | Application Area |

| 5-Chloro-2,3-dihydro-1H-inden-1-one | Oxadiazines | Agrochemicals (Arthropodicides) google.com |

| Substituted Indenes | Polycyclic Aromatic Compounds | Organic Electronics |

| Indene Derivatives | Biologically Active Heterocycles | Pharmaceuticals |

| Thiol-functionalized Indenes | Thioether-containing polymers | Polymer Chemistry researchgate.net |

Contributions to Materials Science

The rigid and planar nature of the indene scaffold makes it an attractive component for functional materials. By modifying the core structure with various functional groups, derivatives can be tailored for specific applications in materials science, including liquid crystals and polymers.

Thermotropic liquid crystals are materials that exhibit liquid-crystalline properties within a specific temperature range. semanticscholar.org Their molecular structure typically consists of a rigid core (mesogen) and flexible terminal chains. The indene ring system, with its inherent rigidity, can serve as a component of the mesogenic core. While specific liquid crystal applications of this compound are not extensively documented, the principles of liquid crystal design suggest its potential. The incorporation of heterocyclic units or other rigid cores into molecules is a common strategy for creating materials with desirable mesomorphic phases, such as smectic and nematic phases. rdd.edu.iqbeilstein-journals.orgresearchgate.net

The molecular shape, polarity, and intermolecular interactions are critical factors that determine the liquid crystalline behavior. researchgate.net By attaching appropriate terminal groups to the 5-chloro-dihydroindene scaffold, it is conceivable to design molecules that self-assemble into ordered, fluid phases. The chlorine substituent can influence the material's dielectric anisotropy, a key parameter for display applications.

Key Structural Features for Liquid Crystals:

Rigid Core: Provides structural anisotropy (e.g., indene, phenyl, cyclohexane). beilstein-journals.org

Flexible Terminal Chains: (e.g., alkoxy or alkyl groups) Influence melting point and phase transitions. rdd.edu.iq

Linking Groups: (e.g., esters, imines) Connect different parts of the molecule. researchgate.net

Polar Groups: Affect dielectric properties and intermolecular forces.

In polymer chemistry, indene derivatives are most notable for their role as ligands in transition metal catalysts, particularly for olefin polymerization. uva.nlgoogle.com The indenyl anion (Ind), formed by deprotonation of indene, is a highly effective ligand, analogous to the cyclopentadienyl (B1206354) (Cp) ligand. Transition metal complexes featuring indenyl ligands are often used as precatalysts for producing polyolefins like polyethylene. nih.govacs.org

The "indenyl effect" refers to the observation that indenyl-metal complexes often exhibit significantly higher catalytic activity than their cyclopentadienyl counterparts. rsc.org This is attributed to the electronic properties of the indenyl ligand and its ability to change its coordination mode (hapticity) more easily, which can facilitate catalytic processes. rsc.org The 5-chloro substituent on the indene ring acts as an electron-withdrawing group, which can modulate the electronic properties of the metal center, thereby influencing the catalyst's activity, the molecular weight of the resulting polymer, and its stereochemistry. acs.org

| Catalyst System | Polymerization Type | Key Features |

| Nickel Indenyl Complexes | Ethylene Dimerization/Polymerization | Produces linear polyethylene; activator choice determines product (dimer vs. polymer). acs.org |

| Group 4 Metallocenes (with Indenyl Ligands) | Olefin Polymerization | High activity catalysts for producing stereoregular polymers. nih.gov |

| Palladium(II)-Indenyl Complexes | Olefin Isomerization/Oligomerization | Catalyzes a range of organic processes. rsc.org |

Catalytic Applications

Beyond their role in polymerization, complexes derived from indene ligands are employed as catalysts in a wide array of organic transformations. The unique steric and electronic properties of the indenyl ligand can impart enhanced reactivity and selectivity compared to other ligand systems.

Indenylmetal complexes have proven to be effective catalysts for various reactions beyond polymerization. nih.gov Palladium(II)-indenyl complexes, for example, have been successfully used as precatalysts in challenging cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds. rsc.org

The versatility of the indenyl ligand is further demonstrated in rhodium-catalyzed reactions. For instance, (Ind)Rh(C₂H₄)₂ has been used for the intermolecular hydroacylation of olefins. nih.gov The presence of the indenyl ligand is often crucial for achieving catalytic activity in these transformations. nih.gov Gold(I) catalysts have also been used in cascade reactions involving indene intermediates to synthesize complex heterocyclic structures. nih.gov The ability to functionalize the indene ligand, for example at the 5-position with a chloro group, allows for the fine-tuning of the catalyst's performance for specific organic transformations.

Future Perspectives and Emerging Research Avenues for 5 Chloro 2,3 Dihydro 1h Indene 1 Thiol

Development of Sustainable Synthetic Routes

The future synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-thiol will likely prioritize environmentally friendly and efficient methods. Current synthetic strategies for aromatic thiols often involve multiple steps and the use of hazardous reagents. google.com A promising and more sustainable approach would be the direct conversion of the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one, which is a known compound. google.com

Future research could focus on green chemistry principles, such as:

Catalytic Thionation: Investigating the use of heterogeneous catalysts to replace traditional stoichiometric reagents like Lawesson's reagent, which would simplify product purification and allow for catalyst recycling. google.comorganic-chemistry.org

One-Pot Syntheses: Designing a one-pot, two-step process from aryl halides using inexpensive and readily available reagents like thiourea, which has been shown to be effective for other aromatic thiols. researchgate.net

Photocatalysis: Exploring visible-light photocatalysis for the synthesis of related thiol esters from thioic acids and alkenes, a method that utilizes a sustainable energy source and a green oxidant. nih.govacs.org

| Method | Key Features | Potential Advantages |

|---|---|---|

| Catalytic Thionation of 5-chloro-2,3-dihydro-1H-inden-1-one | Use of solid-supported catalysts | Reduced waste, catalyst recyclability, milder reaction conditions |

| Nickel-Catalyzed Reaction with Thiourea | Direct conversion from an aryl halide precursor | Eliminates the need for expensive and toxic phosphines, easier product/catalyst separation google.com |

| Photocatalytic Routes | Utilization of visible light and green oxidants | Sustainable energy source, atom economy, reduced byproducts nih.govacs.org |

Exploration of Novel Chemical Transformations

The thiol group in this compound is a versatile functional handle for a variety of chemical transformations. Future research is expected to move beyond simple oxidation or alkylation to explore more complex and novel reactions.

Potential areas of exploration include:

Thiol-Ene and Thiol-Yne Click Reactions: These highly efficient and atom-economical "click" reactions could be used to conjugate this compound to other molecules, such as polymers or biomolecules, to create new functional materials. rsc.org

Asymmetric Catalysis: The development of catalytic systems for the enantioselective transformation of the thiol group, or reactions where the thiol directs stereochemistry at another position on the indane ring.

Formation of Sulfur Heterocycles: Investigating intramolecular cyclization reactions involving the thiol and other substituents on the indane ring to generate novel heterocyclic compounds with potential biological activity.

Integration with Advanced Spectroscopic Techniques for Real-time Monitoring

The ability to monitor the synthesis and subsequent reactions of this compound in real-time is crucial for process optimization and mechanistic understanding. Advanced spectroscopic techniques are expected to play a pivotal role in this area.

Future applications of spectroscopy could include:

In-situ NMR Spectroscopy: The use of Nuclear Magnetic Resonance (NMR) to directly observe the formation of the thiol from its ketone precursor and to study the kinetics of its subsequent reactions. chemaxon.com While 33S NMR is challenging due to low natural abundance and other nuclear properties, it can provide direct information about the sulfur's chemical environment. britannica.commdpi.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reactive intermediates in thiol oxidation reactions, such as sulfenic acids. sfrbm.org

Raman Spectroscopy: This technique is well-suited for monitoring reactions in aqueous solutions, as water has a weak Raman scattering signal, and can provide real-time molecular information. acs.org

| Technique | Potential Application | Information Gained |

|---|---|---|

| In-situ 1H and 13C NMR | Real-time monitoring of synthesis and reactions | Reaction kinetics, identification of intermediates and products chemaxon.com |

| 33S NMR | Direct probing of the sulfur environment | Structural elucidation of organosulfur compounds britannica.commdpi.com |

| ESI-MS | Detection of transient species | Identification of reactive intermediates in oxidation pathways sfrbm.org |

| Raman Spectroscopy | In-situ monitoring of reactions | Real-time chemical fingerprinting of reactants and products acs.org |

Predictive Modeling for Undiscovered Reactivities and Selectivities

Computational chemistry offers powerful tools to predict the chemical behavior of molecules before they are synthesized, saving time and resources. For this compound, predictive modeling could be instrumental in uncovering its full chemical potential.

Future research in this area may involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms and predict the stability of intermediates and transition states for novel transformations. dergipark.org.trdergipark.org.tr For thiol-Michael additions, range-separated DFT functionals have been shown to be particularly important for accurate predictions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound are synthesized and tested for a particular biological activity, QSAR models can be developed to correlate their chemical structures with their activities and to predict the activity of new, unsynthesized derivatives. researchgate.net

Reactivity Prediction Models: Based on computed parameters like electron affinity, it may be possible to develop models that predict the reactivity of the thiol group with various electrophiles. nih.govacs.orgresearchgate.netchemrxiv.org

Synergistic Applications in Interdisciplinary Fields

The combination of the indane scaffold, known for its presence in pharmaceuticals, and the versatile thiol group suggests that this compound could find applications in various interdisciplinary fields. researchgate.net

Potential future applications include:

Medicinal Chemistry: Thiols are present in a number of drugs and can act as antioxidants, radical scavengers, or metal chelators. nih.govresearchgate.netingentaconnect.com The indane moiety is a known pharmacophore in drugs like the HIV protease inhibitor Indinavir. researchgate.net Therefore, this compound and its derivatives could be investigated as potential therapeutic agents.

Materials Science: Aromatic thiols are known to self-assemble on gold surfaces, and this property could be exploited to create functionalized surfaces with specific electronic or optical properties. aip.org The indane group could be further functionalized to tune these properties.

Bioconjugation: The thiol group can be used to attach the indane moiety to proteins or other biomolecules to create probes for studying biological processes or for targeted drug delivery.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2,3-dihydro-1H-indene-1-thiol, and how do reaction conditions influence yield?

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Avoid aqueous environments due to potential thiol oxidation. Stability tests via periodic HPLC analysis are recommended to monitor degradation products (e.g., disulfide formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Impurity Profiling : Employ LC-MS to identify and quantify byproducts (e.g., oxidized disulfides) that may interfere with activity .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent effects .

Q. What computational strategies are effective for predicting the biochemical targets of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB). Focus on cysteine-rich targets (e.g., kinases, proteases) due to thiol reactivity.

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) to refine target hypotheses .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- DoE (Design of Experiments) : Use a factorial design to test variables (temperature, catalyst loading, solvent ratio). For chiral purity, employ chiral HPLC or SFC (supercritical fluid chromatography) to monitor enantiomeric excess (ee).

- Catalyst Screening : Evaluate asymmetric catalysts like BINOL-derived phosphoric acids for thiolation steps.

- Kinetic Studies : Identify rate-limiting steps (e.g., thiol group incorporation) using in-situ FTIR or NMR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.